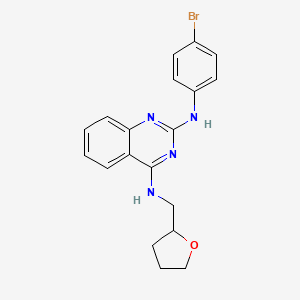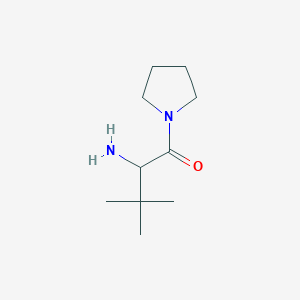
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine is a quinazoline derivative that has been studied extensively for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
Mechanism of Action
The mechanism of action of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine involves its ability to bind to and inhibit specific kinases. It has been shown to selectively inhibit several kinases involved in various cellular processes, including cell proliferation, migration, and survival. By inhibiting these kinases, 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine can disrupt these cellular processes and provide insights into their regulation and potential therapeutic targets.
Biochemical and Physiological Effects:
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine has been shown to have a variety of biochemical and physiological effects. In addition to its kinase inhibitory properties, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune cell function. These effects make it a promising tool for investigating various cellular processes and potential therapeutic interventions.
Advantages and Limitations for Lab Experiments
One advantage of using 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine in lab experiments is its selectivity for specific kinases. This allows researchers to investigate the role of these kinases in various cellular processes without affecting other cellular pathways. However, one limitation is its potential off-target effects, as it may inhibit other kinases or cellular processes that are not of interest.
Future Directions
There are several future directions for the use of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine in scientific research. One potential direction is its use in investigating the role of specific kinases in various disease states, such as cancer or autoimmune diseases. Another direction is the development of more selective and potent derivatives of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine for use in research and potential therapeutic interventions. Additionally, the use of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine in combination with other drugs or therapies may provide additional insights into its potential therapeutic uses.
Synthesis Methods
The synthesis of 2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine has been described in several publications. One commonly used method involves the reaction of 4-bromoaniline with 2-chloro-N-(oxolan-2-ylmethyl)quinazolin-4-amine in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to yield the final compound.
Scientific Research Applications
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine has been used in a variety of scientific research applications. One of its primary uses is as a kinase inhibitor, as it has been shown to selectively inhibit several kinases involved in various cellular processes. This makes it a valuable tool for investigating the role of these kinases in disease states and for developing potential therapeutic interventions.
properties
IUPAC Name |
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O/c20-13-7-9-14(10-8-13)22-19-23-17-6-2-1-5-16(17)18(24-19)21-12-15-4-3-11-25-15/h1-2,5-10,15H,3-4,11-12H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSQOMJZVGEFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(4-bromophenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)







![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)




![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)